molecular formula C11H13N3O2S B1299327 5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 842973-53-9

5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B1299327
CAS No.: 842973-53-9
M. Wt: 251.31 g/mol
InChI Key: ODWXMVCPOQYBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-(2-methoxy-phenoxy)-ethyl group enhances its solubility and reactivity compared to other thiadiazole derivatives .

Properties

IUPAC Name

5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-15-8-4-2-3-5-9(8)16-7-6-10-13-14-11(12)17-10/h2-5H,6-7H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWXMVCPOQYBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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